3-(Difluoromethoxy)benzoyl chloride

Catalog No.
S13329806
CAS No.
M.F
C8H5ClF2O2
M. Wt
206.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Difluoromethoxy)benzoyl chloride

Product Name

3-(Difluoromethoxy)benzoyl chloride

IUPAC Name

3-(difluoromethoxy)benzoyl chloride

Molecular Formula

C8H5ClF2O2

Molecular Weight

206.57 g/mol

InChI

InChI=1S/C8H5ClF2O2/c9-7(12)5-2-1-3-6(4-5)13-8(10)11/h1-4,8H

InChI Key

SHFZPCPNQWWGPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C(=O)Cl

3-(Difluoromethoxy)benzoyl chloride is an organic compound characterized by the presence of a benzoyl chloride functional group attached to a difluoromethoxy substituent. This compound has garnered attention in synthetic organic chemistry due to its unique electronic properties imparted by the difluoromethoxy group, which enhances its reactivity as an acylating agent. The molecular formula for 3-(Difluoromethoxy)benzoyl chloride is C9_9H6_6ClF2_2O, and it typically appears as a colorless to pale yellow liquid.

  • Nucleophilic Substitution: The chlorine atom in the benzoyl chloride moiety can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of various derivatives.
  • Hydrolysis: In the presence of water, it hydrolyzes to yield 3-(difluoromethoxy)benzoic acid and hydrochloric acid.
  • Reduction: The compound can be reduced to 3-(difluoromethoxy)benzyl alcohol using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic applications, particularly in forming amides and esters.

The synthesis of 3-(Difluoromethoxy)benzoyl chloride typically involves the following steps:

  • Starting Material: The process begins with 3-(difluoromethoxy)benzoic acid.
  • Chlorination Reaction: This acid is treated with thionyl chloride (SOCl2_2) or oxalyl chloride (COCl)2_2 under reflux conditions. The reaction can be represented as:
    3 Difluoromethoxy benzoic acid+SOCl23 Difluoromethoxy benzoyl chloride+SO2+HCl\text{3 Difluoromethoxy benzoic acid}+\text{SOCl}_2\rightarrow \text{3 Difluoromethoxy benzoyl chloride}+\text{SO}_2+\text{HCl}
  • Purification: The resulting product is purified through distillation or recrystallization to achieve high purity.

In industrial applications, continuous flow reactors may be employed for large-scale synthesis, optimizing reaction conditions for yield and purity.

3-(Difluoromethoxy)benzoyl chloride finds utility in various fields:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
  • Acylation Reactions: Its reactivity allows it to be used for acylating various nucleophiles, facilitating the formation of complex molecules.
  • Material Science: Potential applications in developing new materials through polymerization reactions or as a modifying agent in coatings and adhesives.

Several compounds share structural similarities with 3-(Difluoromethoxy)benzoyl chloride. Here are notable examples:

Compound NameStructure FeaturesUnique Properties
3-(Trifluoromethoxy)benzoyl chlorideContains a trifluoromethoxy groupHigher electronegativity affects reactivity
4-(Difluoromethoxy)benzoyl chlorideDifluoromethoxy at para positionDifferent steric hindrance compared to meta
3-(Difluoromethoxy)benzenesulfonyl chlorideSulfonyl functional groupDistinct reactivity due to sulfonyl group

Uniqueness

The uniqueness of 3-(Difluoromethoxy)benzoyl chloride lies in its specific substitution pattern at the meta position with a difluoromethoxy group. This configuration imparts distinct electronic and steric properties that enhance its reactivity compared to analogs with different substituents. Its ability to participate in diverse chemical transformations makes it a valuable compound in synthetic organic chemistry.

XLogP3

4

Hydrogen Bond Acceptor Count

4

Exact Mass

205.9946134 g/mol

Monoisotopic Mass

205.9946134 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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